Cas no 128958-85-0 (Benzaldehyde, 2-[(4-methoxyphenyl)thio]-)
Benzaldehyde, 2-[(4-methoxyphenyl)thio]- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2-[(4-methoxyphenyl)thio]-
- 2-(4-methoxyphenyl)sulfanylbenzaldehyde
- 2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde
- SCHEMBL5320711
- CS-0337996
- A1-04992
- 2-[(4-methoxyphenyl)thio]benzaldehyde
- 2-((4-Methoxyphenyl)thio)benzaldehyde
- LEUGWPTYVRTOEO-UHFFFAOYSA-N
- AKOS013116096
- DTXSID50563473
- BP-11997
- 128958-85-0
- 2-(4-methoxyphenylthio)benzaldehyde
-
- Inchi: 1S/C14H12O2S/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3
- InChI Key: LEUGWPTYVRTOEO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)C1C=CC=CC=1C=O
Computed Properties
- Exact Mass: 244.05586
- Monoisotopic Mass: 244.05580079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 51.6Ų
Experimental Properties
- PSA: 26.3
Benzaldehyde, 2-[(4-methoxyphenyl)thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR322768-250mg |
2-(4-Methoxyphenylthio)benzaldehyde |
128958-85-0 | 250mg |
£238.00 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408666-250mg |
2-((4-Methoxyphenyl)thio)benzaldehyde |
128958-85-0 | 98% | 250mg |
¥2592.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408666-1g |
2-((4-Methoxyphenyl)thio)benzaldehyde |
128958-85-0 | 98% | 1g |
¥7430.00 | 2024-08-09 |
Benzaldehyde, 2-[(4-methoxyphenyl)thio]- Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Benzaldehyde, 2-[(4-methoxyphenyl)thio]-
Benzaldehyde, 2-[(4-methoxyphenyl)thio]- (CAS No. 128958-85-0): A Comprehensive Overview
Benzaldehyde, 2-[(4-methoxyphenyl)thio]-, identified by its Chemical Abstracts Service (CAS) number 128958-85-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This organosulfur compound has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry. The presence of both a benzaldehyde moiety and a thioether group linked to a 4-methoxyphenyl ring endows it with unique reactivity and potential utility in various chemical transformations.
The structural configuration of Benzaldehyde, 2-[(4-methoxyphenyl)thio]- (CAS No. 128958-85-0) consists of a benzaldehyde group attached to a sulfur atom, which is further connected to a 4-methoxyphenyl ring. This arrangement facilitates its participation in diverse chemical reactions, including nucleophilic substitution, oxidation, and coupling reactions. The methoxy group on the aromatic ring enhances the compound's solubility in polar organic solvents, making it more amenable for use in solution-phase synthetic protocols.
In recent years, the compound has been explored for its potential applications in pharmaceutical synthesis. Specifically, its thioether moiety has been investigated as a key structural feature that can influence the bioactivity of derived molecules. Researchers have been particularly interested in how the sulfur atom can interact with biological targets, potentially leading to the development of novel therapeutic agents. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes, suggesting their utility in drug discovery efforts.
The role of Benzaldehyde, 2-[(4-methoxyphenyl)thio]- (CAS No. 128958-85-0) as a building block in medicinal chemistry has been further highlighted by its incorporation into more complex molecular architectures. By serving as a precursor for the synthesis of heterocyclic compounds and other pharmacophores, this compound contributes to the growing library of molecules being screened for pharmacological activity. The ability to modify its structure allows chemists to fine-tune its properties, optimizing its suitability for specific applications.
Advances in synthetic methodologies have also enhanced the accessibility of Benzaldehyde, 2-[(4-methoxyphenyl)thio]-. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations of this compound, reducing the number of steps required to obtain desired derivatives. These improvements have not only streamlined the synthesis process but also opened up new avenues for exploring its chemical space.
The compound's relevance extends beyond pharmaceutical applications. In materials science, for example, derivatives of Benzaldehyde, 2-[(4-methoxyphenyl)thio]- have been investigated for their potential use in the development of functional materials. The presence of both aromatic and sulfur-containing groups makes it a candidate for designing polymers with specific electronic or optical properties. Such materials could find applications in organic electronics, sensors, and other advanced technologies.
Recent research has also delved into the environmental impact and sustainability aspects of using Benzaldehyde, 2-[(4-methoxyphenyl)thio]-. Efforts have been made to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. These initiatives align with broader trends in chemical research aimed at promoting sustainable practices across the industry.
In summary, Benzaldehyde, 2-[(4-methoxyphenyl)thio]- (CAS No. 128958-85-0) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features and reactivity make it a valuable tool for synthetic chemists, while ongoing research continues to uncover new possibilities for its use. As advancements in synthetic chemistry and drug discovery progress, this compound is likely to remain an important player in scientific innovation.
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